N-Ethylguanidine sulfate
Description
Historical Context and Evolution of Research on N-Ethylguanidine Sulfate (B86663)
While a detailed historical account of the initial synthesis of N-Ethylguanidine sulfate is not extensively documented in readily available literature, its presence in chemical supplier catalogs and research articles indicates its use as a research chemical for some time. chemicalbook.comfishersci.nofishersci.ca Early research involving guanidine (B92328) derivatives often focused on their potential biological activities, given the presence of the guanidine group in various natural products and pharmacologically active molecules. researchgate.netontosight.ainih.gov For instance, research dating back to the 1960s explored the synthesis of related guanidine sulfate compounds as potential sympathetic nervous system blocking agents. acs.orgscispace.com The evolution of research on this compound itself has likely mirrored the broader advancements in synthetic chemistry and the growing interest in guanidine-containing compounds for a range of applications, from organic synthesis to materials science. ineosopen.orgalzchem.com
Significance of the Guanidine Moiety in Chemical Science
The guanidine group, the core functional group in this compound, is of paramount significance in chemistry. ineosopen.orgresearchgate.net It is a nitrogenous analogue of carbonic acid and is characterized by a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. researchgate.net This arrangement results in a highly basic functional group due to the resonance stabilization of the protonated form, the guanidinium (B1211019) cation. ineosopen.org The positive charge in the guanidinium ion is delocalized over all three nitrogen atoms, contributing to its remarkable stability. ineosopen.org
This inherent basicity and the ability to form multiple hydrogen bonds are key to the diverse roles of the guanidine moiety. ineosopen.orgresearchgate.net In nature, the guanidine group is famously found in the side chain of the amino acid arginine, where it plays a crucial role in protein structure and function, including enzyme-substrate interactions. researchgate.net The ability of the guanidinium group to interact with anionic species like phosphates and carboxylates is fundamental to many biological processes. researchgate.net In synthetic chemistry, guanidines are utilized as strong, non-nucleophilic bases and as catalysts. ineosopen.org Their derivatives have found applications in the synthesis of a wide array of compounds and materials. ineosopen.org
Overview of Current Research Foci on this compound
Current research involving this compound primarily centers on its application in chemical synthesis. It is often employed as a reactant or an intermediate in the production of more complex molecules. fishersci.nofishersci.caalzchem.comthermofisher.comsigmaaldrich.comsigmaaldrich.comcenmed.comfishersci.dksigmaaldrich.com One specific application is its use as a reactant in the synthesis of 3-Ethyl-6-methyl-isocytosines. fishersci.nofishersci.cafishersci.dk
Furthermore, its properties are being explored in the context of thermal analysis studies. fishersci.nofishersci.cafishersci.dk The compound's structure, featuring both a charged sulfate group and a guanidinium cation, also suggests potential for investigation as a component of ionic liquids. cymitquimica.com The ability of guanidine derivatives to form complexes with metals also opens avenues for research in coordination chemistry and catalysis. researchgate.net While not extensively studied for its own biological activity, its role as a building block for potentially bioactive compounds remains an area of interest, as seen in the synthesis of novel β-carboline derivatives with potential antiproliferative and anti-mycobacterial activities. scielo.br
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H20N6O4S | chemicalbook.comalzchem.comnih.govthermofisher.comscbt.comchemspider.com |
| Molecular Weight | 272.33 g/mol | chemicalbook.comsigmaaldrich.comsigmaaldrich.comnih.govscbt.com |
| CAS Number | 3482-86-8 | cymitquimica.comchemicalbook.comfishersci.nosigmaaldrich.comsigmaaldrich.comnih.govscbt.comfishersci.ca |
| Appearance | White crystalline solid/powder | cymitquimica.comlookchem.com |
| Melting Point | 244 °C (decomposes) | chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfishersci.com |
| Solubility | Soluble in water | chemicalbook.comfishersci.cafishersci.dk |
| InChI Key | UKQVDMIAGTYDFN-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comthermofisher.comchemspider.com |
Properties
IUPAC Name |
carbamimidoyl(ethyl)azanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQVDMIAGTYDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]C(=N)N.CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
503-69-5 (Parent) | |
| Record name | Ethylguanidinium sulphate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3482-86-8 | |
| Record name | Ethylguanidinium sulphate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylguanidinium sulphate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Ethylguanidine Sulfate and Its Precursors
Guanylation Reactions and Pathways for N-Ethylguanidine Formation
Guanylation, the process of adding a guanidyl group to a compound, is central to the synthesis of N-Ethylguanidine. Various reagents and pathways have been developed to achieve this transformation, starting from simple precursors like ethylamine (B1201723).
Reaction of Ethylamine with S-methylisothiourea Sulfate (B86663)
A common and effective method for preparing N-Ethylguanidine is the reaction of ethylamine with S-methylisothiourea sulfate. thieme-connect.denus.edu.sgscielo.br This reaction serves as a direct route to introduce the guanidine (B92328) functional group onto the ethylamine molecule. The process typically involves dissolving S-methylisothiourea sulfate in an aqueous or mixed solvent system, such as a methanol/water solution. nus.edu.sgscielo.br An amine, in this case, ethylamine, is then added to the solution. nus.edu.sg The reaction mixture is often heated under reflux for an extended period, for example, 24 hours, to drive the reaction to completion. nus.edu.sgscielo.br In some procedures, a base like sodium hydroxide (B78521) (NaOH) is added to facilitate the reaction. scielo.br The final product, N-Ethylguanidine, is then isolated from the reaction mixture, often as its sulfate salt. nus.edu.sg This method is widely used for synthesizing various guanidine derivatives due to its reliability. thieme-connect.de
| Reactant | Reagent | Conditions | Product |
| Ethylamine | S-methylisothiourea sulfate | Reflux in 50% methanol/water solution for 24 hours | N-Ethylguanidine sulfate |
| β-carboline-3-ethylamine-carboxamide | S-methylisothiourea sulfate / NaOH | Room temperature for 1 hour, then reflux for 24 hours | 1-(substituted phenyl)-3-carboxamide-ethylguanidine β-carboline |
Formation via Alkylated Isourea Intermediates from Urea (B33335) and Dialkyl Sulfates
An alternative pathway to N-Ethylguanidine involves the use of urea as a starting material. This method proceeds through the formation of an alkylated isourea derivative. google.com Urea can be reacted with common alkylating agents, such as dialkyl sulfates (e.g., diethyl sulfate), to form these intermediates. google.comsmolecule.com A historical synthesis method reported in 1949 involved the reaction of urea with diethyl sulfate at a controlled temperature of 100°C, which resulted in a yield of 68.8%. smolecule.com This approach leverages inexpensive and readily available starting materials for the synthesis of guanidine derivatives.
Utilization of Ethylating Agents in Guanidine Derivative Synthesis
The synthesis of substituted guanidines frequently employs various ethylating agents, which are molecules capable of donating an ethyl group. ontosight.ai These agents react with a guanidine precursor or a suitable amine to introduce the ethyl substituent. researchgate.net Common ethylating agents include ethyl halides, such as ethyl bromide, and other reactive species like 2-chloroethanol. ontosight.ai For instance, the synthesis of 1,1,3,3-tetraethylguanidine (B1651807) can be achieved through the nucleophilic substitution reaction between a guanidine derivative and ethyl bromide. The choice of the ethylating agent can be critical and depends on the specific reaction conditions and the desired final product. The alkylation of guanidines is a versatile method for producing a wide array of functionalized guanidine compounds. researchgate.net
Process Optimization and Scale-Up Considerations in this compound Synthesis
For industrial applications, the synthesis of this compound must be optimized for efficiency, cost-effectiveness, and safety. This involves careful control over reaction parameters and developing strategies to minimize the formation of unwanted byproducts.
Control of Reaction Conditions (e.g., Temperature, Time, Stoichiometric Ratios)
The control of reaction conditions is paramount for maximizing the yield and purity of this compound. vulcanchem.com Key parameters that require stringent control include temperature, reaction time, and the stoichiometric ratios of the reactants. mdpi.com Scaling up production necessitates precise management of pH and temperature to prevent undesirable side reactions, such as the hydrolysis of the sulfate moiety. vulcanchem.com For example, some guanylation reactions are performed at controlled temperatures and pH levels to ensure the desired outcome. Thermal analysis studies have employed specific heating rates, such as 8°C per minute, indicating the importance of temperature ramping in certain processes. researchgate.net The molar ratios of reactants, such as a 1:4 ratio of guanidine to an ethylating agent, and reaction times, which can range from 24 to 48 hours, are optimized to enhance product formation.
| Parameter | Importance | Example |
| Temperature | Prevents side reactions and degradation. vulcanchem.com | Maintaining 28±2°C for certain assays. oecd.org |
| pH | Prevents hydrolysis of the sulfate group. vulcanchem.com | Controlled pH levels are used in specific syntheses. |
| Stoichiometry | Maximizes yield and minimizes unreacted starting materials. | A 1:4 molar ratio of guanidine to ethylating agent is used for TEG synthesis. |
| Time | Ensures reaction completion without product degradation. | Reactions can run for 24–48 hours. |
Strategies for Mitigating Byproduct Formation (e.g., Ethylguanidine Isomers)
A significant challenge in the synthesis of this compound is the potential formation of byproducts, including isomers of ethylguanidine. The formation of N,N'-diethylguanidine or other polysubstituted derivatives can occur if the reaction conditions are not carefully controlled. A primary strategy to mitigate the formation of these byproducts is the precise control of the stoichiometric ratio of ethylamine to the guanylating agent. By using a controlled excess of the amine or carefully managing the addition of the guanylating agent, the likelihood of over-alkylation or reaction at undesired nitrogen atoms can be reduced.
Furthermore, purification methods are crucial for removing any byproducts that do form. Techniques such as recrystallization are employed to isolate the desired this compound in high purity. smolecule.com Monitoring the reaction progress using analytical techniques can help in determining the optimal reaction time to maximize the formation of the desired product while minimizing byproduct generation.
Application of Flow Chemistry in Synthesis
Continuous flow chemistry offers significant advantages for the synthesis of guanidines, a class of compounds to which N-Ethylguanidine belongs. This technology enables enhanced safety, particularly when dealing with hazardous reagents, and offers precise control over reaction parameters, often leading to improved yields and purity. researchgate.netnih.gov
A notable example of flow chemistry in guanidine synthesis is the generation and use of cyanogen (B1215507) bromide (BrCN), a highly effective but hazardous reagent for guanylation. researchgate.netnih.gov Researchers have developed a continuous-flow process where BrCN is generated on-demand from less hazardous precursors and used immediately in the subsequent reaction step. researchgate.netnih.gov In a typical setup, a continuous bromine (Br₂) generator can be linked in series with a BrCN generator. researchgate.netnih.gov This integrated system allows for the production of a BrCN solution that can then be reacted with a primary amine, such as ethylamine, to form the corresponding guanidine. This approach significantly mitigates the risks associated with storing and handling bulk quantities of toxic BrCN. researchgate.netnih.gov
The modular nature of these flow systems, often employing reactors made of perfluoroalkoxy alkanes (PFA) tubing and glass microreactor chips, allows for precise control over residence time, temperature, and stoichiometry. researchgate.net Monitoring of the reaction progress can be achieved in real-time using in-line analytical techniques like Fourier-transform infrared spectroscopy (FTIR). researchgate.netnih.gov While this specific methodology has been demonstrated for the synthesis of cyclic guanidines, the principles are directly applicable to the synthesis of acyclic guanidines like N-Ethylguanidine. researchgate.netnih.govdntb.gov.ua By introducing ethylamine into the stream of in-situ generated guanylating agent, a continuous synthesis of N-Ethylguanidine could be achieved. The final step would involve the formation of the sulfate salt, which could also potentially be integrated into a continuous process.
Key Parameters in Flow Synthesis of Guanidines:
| Parameter | Description | Typical Values/Conditions |
| Reactors | PFA coils, glass microreactor chips | 0.8 mm inner diameter |
| Reagents | Bromine, Potassium Cyanide (for in-situ BrCN) | 0.8 M BrCN solution generated |
| Residence Time | Time reactants spend in the reactor coil | 5-20 minutes |
| Temperature | Can be precisely controlled to optimize reaction rate | 0-58 °C |
| Monitoring | In-line FTIR for real-time analysis | Continuous monitoring of reagent consumption and product formation |
This table is based on a representative flow synthesis process for cyclic guanidines. researchgate.netnih.gov
Preparation of this compound Derivatives
The synthesis of derivatives of this compound involves the introduction of various substituents on the guanidine nitrogen atoms. These syntheses often start from a substituted ethylamine or by further modifying N-Ethylguanidine itself. The resulting derivatives are of interest in medicinal chemistry and material science.
One common strategy is the reaction of an appropriately substituted amine with a guanylating agent. For example, N,N'-diarylguanidine derivatives have been synthesized, where one of the aryl groups can be an ethylphenyl group. nih.gov A specific example is the synthesis of N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, which demonstrated high affinity for the NMDA receptor ion channel site. nih.gov The synthesis involved a multi-step process culminating in the formation of the trisubstituted guanidine. nih.gov
Another approach involves the reaction of a β-carboline-3-ethylamine-carboxamide with S-methylisothiourea sulfate to yield 1-(substituted phenyl)-3-carboxamide-ethylguanidine β-carboline derivatives. scielo.br This method highlights the use of a pre-functionalized ethylamine backbone to construct complex guanidine derivatives. scielo.br
The synthesis of N-substituted guanidines can also be achieved by reacting substituted thiocarbamides with an amine. For instance, N-phenyl, N'-chloroacetyl, S-benzyl thiocarbamide can be reacted with diethylamine, followed by aniline, to produce a polysubstituted guanidine derivative. asianpubs.org
The following table summarizes the synthesis of selected N-Ethylguanidine derivatives, showcasing different synthetic strategies and the types of compounds that can be accessed.
Table of N-Ethylguanidine Derivatives and their Synthesis:
| Derivative Name | Precursors | Key Reagents/Conditions | Yield | Reference |
| N-(1-naphthyl)-N'-(3-ethylphenyl)guanidine | 1-Naphthylamine, 3-Ethylaniline | Guanylating agent (e.g., thiourea (B124793) derivative) | Not specified | nih.gov |
| N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine | N-(1-naphthyl)-N'-(3-ethylphenyl)guanidine | Methylating agent | Not specified | nih.gov |
| 1-(phenyl)-3-carboxamide-ethylguanidine β-carboline | β-carboline-3-ethylamine-carboxamide | S-methylisothiourea sulfate, NaOH, Reflux | 66-72% | scielo.br |
| N-phenyl, N'-[N'',N''-diethyl aminoacetyl], N''-phenyl guanidine | N-phenyl, N'-chloroacetyl, S-benzyl thiocarbamide | Diethylamine, Aniline | 62% (for an intermediate step) | asianpubs.org |
Chemical Reactivity and Mechanistic Investigations of N Ethylguanidine Sulfate
Radical Reactions of N-Ethylguanidine with Reactive Species
The reactions of N-Ethylguanidine (EGua) with highly reactive radical species, such as the hydroxyl radical (•OH) and the sulfate (B86663) radical anion (SO₄•⁻), have been elucidated using techniques like pulse radiolysis. kyoto-u.ac.jpresearchgate.netcore.ac.uk These studies reveal the kinetics and mechanisms of these oxidation reactions.
The hydroxyl radical is a powerful oxidizing agent that reacts readily with N-Ethylguanidine. kyoto-u.ac.jpresearchgate.net Unlike unsubstituted guanidine (B92328), which primarily forms a nitrogen-centered radical under basic conditions, the reaction of •OH with N-Ethylguanidine leads to the formation of a reducing carbon-centered radical. kyoto-u.ac.jpresearchgate.net The primary site of attack by the hydroxyl radical is the C-H bonds of the methylene (B1212753) group on the ethyl substituent. kyoto-u.ac.jp This hydrogen abstraction is a near-exclusive pathway. kyoto-u.ac.jp
The rate constant for the reaction between the hydroxyl radical and N-Ethylguanidine has been determined, highlighting its high reactivity.
Table 1: Reaction Rate Constants of N-Ethylguanidine with Reactive Radicals
| Reactant | Radical Species | Rate Constant (k) [dm³ mol⁻¹ s⁻¹] | Source |
|---|---|---|---|
| N-Ethylguanidine | •OH | 2.5 x 10⁹ | kyoto-u.ac.jp |
This interactive table provides kinetic data for the radical reactions of N-Ethylguanidine.
The sulfate radical anion also oxidizes N-Ethylguanidine, and similar to the reaction with •OH, this interaction generates a carbon-centered radical. kyoto-u.ac.jpresearchgate.net The rate constant for the reaction with SO₄•⁻ is significantly lower than that for the reaction with •OH, as shown in Table 1. kyoto-u.ac.jp The mechanism involves the oxidation of the N-Ethylguanidine molecule, leading to the formation of transient radical species. kyoto-u.ac.jpresearchgate.net
In the one-electron oxidation of guanidine derivatives, the initial formation of a nitrogen-centered radical is a possible pathway, especially at higher pH values. kyoto-u.ac.jpresearchgate.netresearchgate.net However, in the case of N-Ethylguanidine and other N-alkylated guanidines, studies suggest a rapid conversion of any primarily formed nitrogen-centered radicals into more stable carbon-centered radicals. kyoto-u.ac.jpresearchgate.netresearchgate.net This transformation is proposed to occur via an intramolecular hydrogen atom shift from the alkyl group's carbon to the nitrogen. kyoto-u.ac.jpresearchgate.netresearchgate.net For N-Ethylguanidine, pulse radiolysis studies indicate that the •OH radical attacks the methylene C-H bonds almost exclusively, directly generating a carbon-centered radical (EGua(C•)). kyoto-u.ac.jp This suggests that if an N-centered radical is formed, its conversion to a C-centered radical is highly efficient, or the direct H-abstraction from the ethyl group is the predominant initial step. kyoto-u.ac.jp
Nucleophilic Substitution Reactivity of N-Ethylguanidine Sulfate
The guanidine group is known for its basicity and nucleophilic character. The presence of an ethyl group in N-Ethylguanidine influences these properties.
While direct kinetic studies on the nucleophilic substitution reactions of this compound are not extensively detailed in the provided search results, its relative nucleophilicity has been inferred from biochemical "chemical rescue" experiments. nih.govresearchgate.net In these studies, a critical arginine residue in an enzyme's active site is mutated, typically to an alanine, abolishing its catalytic function. Various guanidine derivatives are then added to the solution to see if they can functionally replace the missing arginine side chain and restore enzyme activity. nih.govresearchgate.net
The degree of activity restoration reflects the ability of the exogenous compound to mimic the role of the arginine's guanidinium (B1211019) group, a function that relies on its binding and chemical properties, including its nucleophilicity in stabilizing transition states. researchgate.net In a study on human cytosolic aminopeptidase (B13392206) P, N-Ethylguanidine was less effective at restoring activity compared to unsubstituted guanidine and methylguanidine (B1195345). nih.gov
Table 2: Comparative Efficacy of Guanidine Derivatives in Enzyme Activity Restoration
| Guanidine Derivative | Percent Activity Restoration |
|---|---|
| Guanidine hydrochloride | 86% |
| Methylguanidine | 31% |
| Aminoguanidine (B1677879) | 16% |
This interactive table compares the ability of different guanidine derivatives to restore enzymatic function, providing an indirect measure of their relative effectiveness in a biological catalytic context. Data sourced from a study on R535A hcAMPP. nih.gov
This suggests that under these specific enzymatic conditions, the ethyl group may introduce steric hindrance or alter the electronic properties in a way that makes N-Ethylguanidine a less effective substitute for the native arginine side chain compared to smaller derivatives. nih.govfiveable.me
The nucleophilicity of the guanidine group is influenced by the electronic properties of its substituents. numberanalytics.comnumberanalytics.combyjus.com Alkyl groups, like the ethyl group in N-Ethylguanidine, are generally considered to be electron-donating through an inductive effect (+I). fiveable.me This effect increases the electron density on the nitrogen atoms, which should, in principle, enhance the basicity and nucleophilicity of the guanidine moiety. fiveable.me
However, the comparative data from enzyme rescue studies, where N-Ethylguanidine is less effective than the smaller methylguanidine and unsubstituted guanidine, indicates that other factors are at play. nih.gov Steric hindrance is a significant factor that can impede the approach of the nucleophile to an electrophilic center, thereby reducing its effective reactivity despite favorable electronic properties. fiveable.menumberanalytics.com The bulkier ethyl group, compared to a methyl group or a hydrogen atom, may sterically hinder the optimal orientation required for effective interaction within the confined space of an enzyme's active site. nih.govfiveable.me Therefore, the observed reactivity of N-Ethylguanidine is a balance between the electron-donating effect of the ethyl group, which enhances intrinsic nucleophilicity, and the steric hindrance it imposes, which can reduce reaction rates. numberanalytics.com
Spectroscopic Characterization and Advanced Analytical Methodologies for N Ethylguanidine Sulfate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of N-Ethylguanidine sulfate (B86663), offering insights into its proton, carbon, and nitrogen environments.
Proton (¹H) NMR spectroscopy confirms the presence and connectivity of the hydrogen atoms in the N-Ethylguanidinium cation. The spectrum is characterized by distinct signals corresponding to the ethyl group and the guanidinium (B1211019) protons. The methylene (B1212753) (-CH₂) protons adjacent to the electron-withdrawing guanidinium group are deshielded and appear as a quartet downfield. libretexts.orglibretexts.org The methyl (-CH₃) protons, being further from the nitrogen, appear as an upfield triplet. libretexts.org The protons attached to the nitrogen atoms of the guanidinium group typically appear as a broad signal due to rapid chemical exchange and quadrupolar relaxation, and their chemical shift can be highly dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for N-Ethylguanidinium Cation Data are estimated based on typical chemical shift ranges for similar functional groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 1.1 - 1.3 | Triplet | ~7 |
| -CH₂- | 3.1 - 3.3 | Quartet | ~7 |
| -NH, -NH₂ | 6.5 - 7.5 | Broad Singlet | N/A |
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of N-Ethylguanidine sulfate, three distinct signals are expected for the three non-equivalent carbon atoms of the cation. The carbon of the guanidinium group (C=N) is significantly deshielded and appears at a low field, typically around 157 ppm, similar to that observed for guanidinium hydrochloride. chemicalbook.com The ethyl group gives rise to two signals: one for the methylene carbon (-CH₂) and one for the terminal methyl carbon (-CH₃), with the methylene carbon appearing further downfield due to its proximity to the nitrogen atoms. libretexts.orglibretexts.orglibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for N-Ethylguanidinium Cation Data are estimated based on typical chemical shift ranges and data for analogous compounds. pressbooks.pubbhu.ac.inhuji.ac.il
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 14 - 18 |
| -CH₂- | 38 - 45 |
| C(NH)(NH₂)₂⁺ | ~157 |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for investigating the electronic structure of nitrogen-containing compounds like guanidines. The chemical shifts of the nitrogen atoms in the guanidinium group are highly sensitive to their chemical environment, including protonation state, solvent effects, and the potential for tautomerism. In the protonated N-Ethylguanidinium cation, the three nitrogen atoms are expected to be chemically equivalent due to resonance, resulting in a single ¹⁵N NMR signal. Studies on related guanidine (B92328) compounds have shown that ¹⁵N chemical shifts are significantly affected by hydrogen bonding and solvent polarity. This sensitivity allows ¹⁵N NMR to be used to study the electronic distribution and conjugation within the planar CN₃ core of the guanidinium group.
While standard one-dimensional (1D) NMR is primarily used for structural elucidation, two-dimensional (2D) techniques can provide further confirmation and are increasingly used for quantitative analysis. pdx.edu Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate proton signals with their directly attached carbon atoms. For this compound, an HSQC experiment would show correlations between the -CH₃ proton signal and the -CH₃ carbon signal, as well as between the -CH₂- proton signal and the -CH₂- carbon signal, unequivocally confirming their assignments. Advanced methodologies, such as the quantitative HSQC (qHSQC), can be employed for the precise measurement of the concentration of the compound in complex mixtures, offering an advantage over ¹H NMR in cases of severe signal overlap.
Mass Spectrometry (MS) for Molecular Ion Validation
Mass spectrometry is employed to determine the mass-to-charge ratio (m/z) of the N-Ethylguanidinium cation, thereby validating its molecular weight. The molecular formula for N-Ethylguanidine is C₃H₉N₃. In the mass spectrometer, the compound is ionized to form the cation [C₃H₁₀N₃]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.
The calculated monoisotopic mass of the N-Ethylguanidinium cation is 88.0875 u. The observation of a prominent ion at this m/z value in the mass spectrum serves as strong evidence for the presence of the compound. Fragmentation patterns, typically involving the loss of neutral molecules or radicals from the ethyl group, can also be analyzed to provide further structural confirmation.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. The spectrum of this compound is dominated by absorptions corresponding to the guanidinium and ethyl moieties.
The guanidinium group exhibits several characteristic vibrations. Strong, broad bands in the region of 3100-3400 cm⁻¹ are attributable to the symmetric and asymmetric N-H stretching vibrations. researchgate.net The degenerate asymmetric stretching of the CN₃ core and the N-H bending (scissoring) vibrations give rise to strong absorptions in the 1630-1680 cm⁻¹ region. researchgate.netresearchgate.net The ethyl group is identified by its characteristic C-H stretching vibrations between 2850 and 3000 cm⁻¹ and CH₂/CH₃ bending vibrations around 1350-1470 cm⁻¹. researchgate.netlibretexts.orgmsu.edu
Table 3: Characteristic IR/Raman Absorption Frequencies for N-Ethylguanidinium Sulfate Data are based on typical frequency ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Guanidinium (-NH₂, -NH) | 3100 - 3400 | Strong, Broad |
| C-H Stretch | Ethyl (-CH₂, -CH₃) | 2850 - 3000 | Medium-Strong |
| C=N Asymmetric Stretch / N-H Bend | Guanidinium (CN₃) | 1630 - 1680 | Strong |
| C-H Bend | Ethyl (-CH₂, -CH₃) | 1350 - 1470 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Resonance Raman Studies
Spectroscopic methods are instrumental in elucidating the molecular structure and bonding within this compound. While UV-Vis spectroscopy provides information about electronic transitions, Raman spectroscopy offers insights into vibrational modes.
The N-ethylguanidinium cation lacks a significant chromophore that absorbs light in the conventional UV-Vis region (200-800 nm). The electronic transitions, specifically the π → π* transition of the guanidinium group, occur at wavelengths below 200 nm, in the far UV region. Consequently, UV-Vis spectroscopy is not a primary technique for the direct quantification or qualitative identification of this compound in routine analyses. However, it can be useful for detecting impurities that do possess UV-absorbing chromophores.
Resonance Raman spectroscopy, on the other hand, is a powerful technique for studying the vibrational modes of the N-ethylguanidinium cation and the sulfate anion. By exciting the molecule with a laser wavelength near an electronic transition (even a far-UV one), certain Raman bands can be significantly enhanced, providing detailed structural information.
The Raman spectrum of this compound is characterized by contributions from both the N-ethylguanidinium cation and the sulfate anion. The vibrational modes of the ethyl group (C-H and C-C stretching and bending) will be present, alongside the characteristic vibrations of the guanidinium core and the sulfate ion.
Key Raman Bands for this compound:
| Wavenumber (cm⁻¹) | Assignment | Ion |
| ~981 | ν₁ (SO₄²⁻) symmetric stretching | Sulfate |
| ~451 | ν₂ (SO₄²⁻) symmetric bending | Sulfate |
| ~1104 | ν₃ (SO₄²⁻) antisymmetric stretching | Sulfate |
| ~613 | ν₄ (SO₄²⁻) antisymmetric bending | Sulfate |
| ~1650-1680 | C=N stretching | N-Ethylguanidinium |
| ~1000-1100 | C-N stretching | N-Ethylguanidinium |
| ~1450-1470 | CH₂ bending | N-Ethylguanidinium |
| ~2800-3000 | C-H stretching | N-Ethylguanidinium |
| ~3100-3400 | N-H stretching | N-Ethylguanidinium |
Note: The exact positions of the bands can vary depending on the sample's physical state and intermolecular interactions.
Chromatographic Techniques for Purity Assessment and Intermediate Monitoring
Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed techniques for these purposes.
HPLC is a highly efficient technique for the purity assessment of this compound. Due to the polar and cationic nature of the N-ethylguanidinium ion, reversed-phase HPLC with a polar-embedded or polar-endcapped column, or Hydrophilic Interaction Liquid Chromatography (HILIC), are suitable approaches. These stationary phases are designed to retain and separate highly polar compounds that show little or no retention on traditional C18 columns.
A typical HPLC method for the analysis of this compound would involve a gradient elution with a mobile phase consisting of an aqueous component with a buffer or acid modifier and an organic solvent. The UV detector is generally set at a low wavelength (e.g., < 210 nm) to detect the compound, as it lacks a strong chromophore at higher wavelengths.
Illustrative HPLC Method for this compound Purity Assessment:
| Parameter | Condition |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method would be capable of separating this compound from potential non-polar and less polar impurities.
TLC is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product and any byproducts.
For a polar compound like this compound, a polar stationary phase like silica gel or cellulose is typically used. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation of the components of the reaction mixture. Given the high polarity of this compound, a highly polar solvent system is required to achieve migration from the baseline.
Example TLC System for Monitoring this compound Synthesis:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Chloroform : Methanol : Ammonia (40:20:20, v/v/v) |
| Visualization | UV light (254 nm) if impurities are UV-active, or a staining reagent such as ninhydrin or Sakaguchi reagent for guanidino compounds. |
In a typical synthesis, starting materials like ethylamine (B1201723) derivatives and cyanamide would have different Rf values from the this compound product. By spotting the reaction mixture on the TLC plate at different time intervals, the progress of the reaction can be visualized. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the synthesis.
Theoretical and Computational Studies of N Ethylguanidine Sulfate
Quantum Mechanics-Based Calculations on Molecular Structure and Reactivity
Quantum mechanics (QM) forms the fundamental basis for understanding the molecular structure and reactivity of the N-ethylguanidinium cation. Ab initio methods and other QM-based calculations are employed to determine the most stable geometric configuration of the ion. These calculations solve the Schrödinger equation for the molecule, providing precise information on bond lengths, bond angles, and dihedral angles.
Table 1: Calculated Structural Parameters of the N-Ethylguanidinium Cation
| Parameter | Typical Calculated Value | Description |
| C-N Bond Length (central) | ~1.33 Å | Shorter than a typical C-N single bond, indicating partial double bond character. |
| N-C-N Bond Angle | ~120° | Consistent with sp² hybridization of the central carbon atom. |
| N-H Bond Length | ~1.01 Å | Typical length for an N-H bond in a charged amine group. |
| C-N-H Bond Angle | ~119° | Reflects the trigonal planar geometry around the nitrogen atoms. |
Density Functional Theory (DFT) Studies on Electronic Properties and Vibrational Modes
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and vibrational spectra of molecules like N-Ethylguanidine sulfate (B86663). nwpu.edu.cn DFT studies provide insights into the distribution of electrons within the molecule and how the atoms vibrate relative to one another.
Electronic property calculations focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. For the N-ethylguanidinium cation, the HOMO is typically located on the p-orbitals of the nitrogen atoms, while the LUMO is distributed over the entire CN3 framework.
DFT is also instrumental in predicting vibrational modes, which can be compared with experimental data from infrared (IR) and Raman spectroscopy. researchgate.netmdpi.com Each calculated vibrational frequency corresponds to a specific atomic motion, such as stretching, bending, or rocking. researchgate.net These theoretical spectra aid in the assignment of experimental spectral bands. mdpi.com
Table 2: Representative DFT-Calculated Vibrational Frequencies for the Guanidinium (B1211019) Moiety
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| N-H Stretching | 3200 - 3500 | Symmetric and asymmetric stretching of the amine groups. researchgate.net |
| C=N Asymmetric Stretching | 1660 - 1680 | Stretching of the central carbon-nitrogen bonds. |
| NH₂ Scissoring | 1600 - 1640 | Bending motion of the H-N-H angle. |
| C-N Symmetric Stretching | 1000 - 1150 | In-phase stretching of the C-N bonds. |
| CN₃ Bending | 520 - 560 | Out-of-plane bending or deformation of the core CN₃ group. researchgate.net |
In Silico Modeling of Molecular Interactions
In silico modeling, particularly molecular docking, is a powerful tool for predicting how a molecule like N-ethylguanidine might interact with biological macromolecules, such as proteins or nucleic acids. imrpress.com These methods use scoring functions to estimate the binding affinity and predict the most favorable binding pose of the ligand within the active site of a target. imrpress.comnih.gov
The guanidinium group is of particular interest in these models due to its ability to form multiple strong hydrogen bonds and salt bridges. nih.gov The planar structure and delocalized positive charge allow it to act as a bidentate hydrogen bond donor, often mimicking the side chain of the amino acid arginine. In silico studies can screen large libraries of compounds to identify potential interactions, guiding further experimental research in drug discovery. nih.gov The ethyl group provides a lipophilic component that can influence binding specificity and pharmacokinetic properties.
Analysis of Proton Affinity and Charge Delocalization within the Guanidinium System
The guanidinium cation is known for its exceptional stability and high basicity (the pKa of its conjugate acid is around 13.5). This high basicity is a direct consequence of the extensive charge delocalization in the protonated form. Computational studies are essential for quantifying this delocalization and calculating the molecule's proton affinity.
The positive charge in the N-ethylguanidinium cation is not localized on a single atom but is distributed across the central carbon and the three nitrogen atoms. This is due to the resonance between three equivalent contributing structures. This delocalization stabilizes the cation, making the corresponding neutral guanidine (B92328) base very eager to accept a proton. Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify this charge distribution among the atoms. The potential of guanidine to form strong non-covalent interactions is enhanced by its electron delocalization capability. nih.gov
Table 3: Illustrative NBO Charge Distribution in a Guanidinium Cation
| Atom | Calculated Partial Charge (a.u.) |
| Central Carbon (C) | +0.35 |
| Nitrogen (N) | -0.55 |
| Hydrogen (on N) | +0.40 |
Note: Values are representative and can vary based on the computational method and basis set.
Molecular Dynamics Simulations in Aqueous Solution
Molecular Dynamics (MD) simulations are used to study the behavior of N-Ethylguanidine sulfate in a solvent environment, typically water, over time. rsc.org These simulations model the motions and interactions of every atom in the system, providing a detailed picture of the solvation process and ion-pairing dynamics.
In an aqueous solution, the N-ethylguanidinium cation is surrounded by a hydration shell of water molecules. MD simulations can reveal the structure and stability of this shell, showing how water molecules orient themselves to form hydrogen bonds with the cation's N-H groups. Similarly, the sulfate anion also develops its own hydration shell. The simulations can also predict the likelihood of the cation and anion forming a direct ion pair versus existing as solvent-separated ions. This information is crucial for understanding the compound's thermodynamic properties and its behavior in solution. researchgate.net
Table 4: Typical Parameters for MD Simulation of an Aqueous Guanidinium System
| Parameter | Typical Setting | Purpose |
| Force Field | CHARMM, AMBER, OPLS | Defines the potential energy function for all atoms and bonds. |
| Water Model | TIP3P, SPC/E | An explicit representation of water molecules in the simulation box. |
| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. mdpi.com |
| Simulation Time | 100 - 500 ns | The duration of the simulation, allowing for observation of dynamic processes. mdpi.com |
| Boundary Conditions | Periodic | Creates a repeating box to simulate a bulk solution. mdpi.com |
Applications of N Ethylguanidine Sulfate in Chemical Synthesis
Role as a Reagent in General Organic Synthesis
N-Ethylguanidine sulfate (B86663) is primarily utilized as a specialized reagent and an intermediate in multi-step organic syntheses. nih.govresearchgate.net Its characteristically basic and nucleophilic guanidine (B92328) unit is adept at participating in condensation and addition reactions. The compound is a stable, solid salt, which makes it convenient to handle and store for use in various synthetic protocols. researchgate.net In its role as a synthetic intermediate, it is particularly valuable for the construction of pharmaceutical and agrochemical compounds, where the incorporation of the ethylguanidine scaffold is desired. nih.govderpharmachemica.com
The general reactivity of N-Ethylguanidine is centered on the nucleophilicity of its nitrogen atoms, which can react with electrophilic centers to form new carbon-nitrogen bonds. The sulfate salt form ensures stability, while the free base, which can be generated in situ, is the active nucleophile in most reactions.
Table 1: General Profile of N-Ethylguanidine sulfate
| Property | Value |
| CAS Number | 3482-86-8 |
| Molecular Formula | C6H20N6O4S |
| Molecular Weight | 272.33 g/mol |
| Form | Solid |
| Melting Point | ~244 °C (decomposition) researchgate.net |
Precursor for Heterocyclic Compound Synthesis
A significant application of this compound is in the synthesis of heterocyclic compounds. The guanidine core provides a ready-made N-C-N fragment that is essential for building various ring systems.
N-Ethylguanidine is a key reactant in the synthesis of substituted isocytosines, a class of pyrimidine derivatives. The synthesis of 3-Ethyl-6-methyl-isocytosine exemplifies this application. The reaction proceeds via a condensation reaction between N-Ethylguanidine and a β-ketoester, such as ethyl acetoacetate. In this reaction, the guanidine acts as a binucleophile, reacting with the two electrophilic carbonyl carbons of the ketoester to form the six-membered pyrimidine ring.
This type of cyclocondensation is a fundamental method for constructing the isocytosine core. The ethyl group from the N-Ethylguanidine becomes a substituent on the ring nitrogen at position 3, while the methyl and hydroxyl groups on the resulting isocytosine ring originate from the ethyl acetoacetate backbone.
Table 2: Synthesis of 3-Ethyl-6-methyl-isocytosine
| Reactants | Product | Reaction Type |
| N-Ethylguanidine | 3-Ethyl-6-methyl-isocytosine | Cyclocondensation |
| Ethyl acetoacetate |
While not typically a direct precursor in a one-pot synthesis of the imidazole ring, N-Ethylguanidine serves as an intermediate in the multi-step synthesis of certain imidazole-based compounds. For instance, in the synthesis of the pharmaceutical agent Cimetidine, a cyanoguanidine derivative is a crucial intermediate. google.comepo.orgprepchem.com N-Ethylguanidine can be considered a foundational block in this context, as it is a precursor to the more complex N-alkyl-N'-cyanoguanidines required for the subsequent ring-forming steps. The synthesis pathway involves the conversion of the guanidine to a cyanoguanidine, which is then elaborated to construct the final imidazole-containing drug molecule. google.com
Building Block for Advanced Guanidine Derivatives
The reactivity of this compound allows it to be used as a starting material for the synthesis of more elaborate guanidine derivatives, which have tailored functional properties.
N-Ethylguanidine is a precursor for the synthesis of N-ethyl-substituted cyanoguanidines. A common synthetic route to N-alkyl-N'-cyanoguanidines involves the reaction of an appropriate amine with a dicyanamide salt in an acidic environment. Following this general principle, ethylamine (B1201723) can be reacted with sodium dicyanamide to produce N-ethyl-N'-cyanoguanidine. Alternatively, N-ethylthiourea, derived from ethylamine, can be reacted with lead cyanamide to yield the corresponding N-ethyl-N'-cyanoguanidine. prepchem.com These derivatives are stable, versatile intermediates used in the synthesis of more complex molecules, including bioactive compounds. prepchem.com
Table 3: Plausible Synthesis of an N-Ethyl-N'-cyanoguanidine
| Precursor | Reagents | Product |
| Ethylamine | 1. Carbon disulfide2. Ammonia | N-Ethylthiourea |
| N-Ethylthiourea | Lead cyanamide | N-Ethyl-N'-cyanoguanidine |
Amidinoureas, also known as guanylureas, are another class of derivatives that can be prepared from guanidines. A general synthetic strategy involves the reaction of a guanidine derivative with urea (B33335) or an isocyanate. N-Ethylguanidine can plausibly react with urea upon heating, leading to the elimination of ammonia and the formation of N-ethylamidinourea. This reaction extends the guanidine chain and introduces a carbonyl group, creating a new functional scaffold for further chemical modification. While specific literature for the synthesis from N-Ethylguanidine is sparse, this pathway is a well-established method in guanidine chemistry.
Intermediate for Agrochemicals and Technical Products
This compound is a significant building block in the synthesis of various organic compounds, finding applications as an intermediate in the production of both agrochemicals and certain technical products. Its utility stems from the reactive nature of the guanidine functional group, which can participate in a variety of chemical transformations to form more complex molecules with desired biological or material properties.
Agrochemical Intermediates
A notable application of this compound is in the synthesis of pyrimidine-based fungicides. The guanidine moiety serves as a key precursor for the construction of the pyrimidine ring, a core structure in many biologically active compounds.
Synthesis of Ethirimol:
A prime example is the synthesis of the systemic fungicide Ethirimol, which is used to control powdery mildew on cereal crops. In this synthesis, N-Ethylguanidine (derived from its sulfate salt) is reacted with a β-ketoester, such as ethyl 3-oxohexanoate. This reaction proceeds via a condensation mechanism, where the nucleophilic nitrogen atoms of the guanidine group attack the carbonyl carbons of the ketoester, leading to cyclization and the formation of the pyrimidine ring system.
Step 1: Condensation. N-Ethylguanidine reacts with ethyl 3-oxohexanoate. The reaction is typically carried out in a suitable solvent, such as toluene, at elevated temperatures to facilitate the condensation and subsequent cyclization to form the pyrimidin-4-ol intermediate.
Step 2: Methylation. The intermediate is then methylated to yield the final product, Ethirimol.
Detailed research findings on this synthesis route are presented in the table below:
| Reactant 1 | Reactant 2 | Reagents/Catalysts | Solvent | Temperature | Product | Yield |
| N-Ethylguanidine | Ethyl 3-oxohexanoate | - | Toluene | 110°C | 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol | 72% |
| Pyrimidin-4-ol intermediate | Dimethyl sulfate | Alkaline media | - | - | Ethirimol | 89% |
This synthesis highlights the role of this compound as a crucial intermediate, providing the necessary structural components for the creation of effective agrochemical products.
Technical Product Intermediates
While this compound is cited as an intermediate for technical products, specific, publicly documented industrial synthesis pathways are not as readily available as in the agrochemical sector. However, the chemical reactivity of the guanidine group suggests its potential as a precursor in the synthesis of various technical materials. The presence of multiple nitrogen atoms and the basicity of the guanidine functional group make it a candidate for incorporation into polymers, resins, and other specialty chemicals.
Potential, though not specifically documented for the N-ethyl derivative, areas of application for guanidine compounds in general include:
Flame Retardants: Guanidine derivatives can be used to synthesize flame retardant agents, often in combination with phosphorus-containing compounds.
Corrosion Inhibitors: The nitrogen-rich structure of guanidines can allow them to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.
Textile Finishing Agents: Guanidine-based compounds can be used to modify the properties of textiles, such as imparting antistatic or antimicrobial characteristics.
It is plausible that this compound could serve as a starting material in the synthesis of specialized molecules for these or other technical applications, though detailed research findings on specific industrial processes are limited in the public domain.
Advanced Applications of N Ethylguanidine Sulfate in Materials and Catalysis
Investigation as a Component in Ionic Liquid Systems
The N-ethylguanidinium cation, derived from N-ethylguanidine sulfate (B86663), possesses inherent characteristics that make it a promising candidate for the design of ionic liquids (ILs). Guanidinium-based ILs are a class of molten salts that exhibit desirable properties such as low melting points, high thermal and chemical stability, and tunable solubility. alfa-chemistry.com
The advantageous properties of guanidinium (B1211019) cations for IL formation stem from the delocalization of the positive charge across the central carbon and three nitrogen atoms. alfa-chemistry.com This charge distribution weakens the electrostatic interactions between the cation and its corresponding anion, leading to a lower melting point compared to salts with localized charges. The substitution of an ethyl group on one of the nitrogen atoms, as in the N-ethylguanidinium cation, further enhances this effect by increasing the cation's asymmetry and size, which disrupts crystal lattice packing.
Research into guanidinium-based ILs has demonstrated their potential utility as solvents and catalysts in various chemical reactions. alfa-chemistry.comsemanticscholar.org The solubility of these ILs can be fine-tuned by altering the alkyl chain length on the cation and by pairing it with different anions. alfa-chemistry.comresearchgate.net For instance, increasing the length of the alkyl side chain on the guanidinium cation can enhance its solubility in non-polar solvents. alfa-chemistry.com While specific studies focusing exclusively on N-ethylguanidinium sulfate for IL applications are not extensively detailed in current literature, the fundamental properties of the guanidinium core suggest its potential. The combination of the N-ethylguanidinium cation with various anions could yield a range of ILs with tailored physical and chemical properties.
Table 1: General Properties of Guanidinium-Based Ionic Liquids
| Property | Description | Influencing Factors |
| Melting Point | Generally low, often below 100°C, due to charge delocalization and cation asymmetry. alfa-chemistry.com | Cation substitution (e.g., alkyl chain length), anion choice. |
| Thermal Stability | Good thermal and chemical stability conferred by the resonant guanidinium core. alfa-chemistry.comnih.gov | Nature of the anion and cation. |
| Solubility | Tunable; can be designed to be soluble in polar or non-polar solvents. alfa-chemistry.comresearchgate.net | Alkyl substituent on the cation, nature of the anion. |
| Viscosity | Typically higher than common molecular solvents due to strong intermolecular forces. alfa-chemistry.com | Ion size and shape. |
Application in Catalytic Processes
The guanidine (B92328) functional group is a powerful motif in the field of catalysis, primarily due to its strong basicity and its ability to act as a hydrogen-bond donor in its protonated (guanidinium) form.
Guanidines and their derivatives are highly effective organocatalysts for a wide array of organic transformations. rsc.orgnih.gov Their catalytic activity is rooted in their exceptional Brønsted basicity and their capacity to activate substrates through hydrogen bonding. researchgate.net The general mechanism in base-catalyzed reactions involves the guanidine abstracting a proton from a substrate, thereby increasing its nucleophilicity. researchgate.netdocumentsdelivered.com
In its protonated form, the resulting guanidinium cation can then act as a bifunctional catalyst. researchgate.net It can stabilize anionic intermediates and transition states through hydrogen bonding, effectively activating both the nucleophile and the electrophile in a reaction. documentsdelivered.com This dual activation mode is a key feature of guanidinium-based catalysis. Structurally diverse guanidine catalysts, including bicyclic and acyclic types, have been developed to achieve high efficiency and stereoselectivity in numerous reactions. rsc.org While N-ethylguanidine is a simple acyclic guanidine, its core structure participates in these fundamental catalytic cycles.
The nitrogen atoms of the guanidine moiety are effective ligands for coordinating with metal ions, leading to the formation of stable metal complexes with diverse applications in catalysis and bioinorganic chemistry. at.ua Copper complexes incorporating guanidine-based ligands have been a subject of significant research interest. researchgate.netresearchgate.net
In these complexes, the guanidine ligand typically coordinates to the copper center through one or more of its nitrogen atoms. at.uaresearchgate.net The specific coordination mode can be influenced by factors such as the substitution pattern on the guanidine and the oxidation state of the copper ion. For example, N-alkylation can lead to more defined coordination chemistry compared to unsubstituted guanidine. at.ua Research on related systems, such as allyl-substituted guanidinium salts, has shown the formation of ionic copper(I) halide π-complexes. filinchuk.com These studies demonstrate the versatility of the guanidine framework in stabilizing metal centers. The N-ethylguanidinium cation from N-ethylguanidine sulfate can be envisioned to participate in similar coordination, potentially forming complexes where the guanidinium group stabilizes a copper-anion framework through electrostatic and hydrogen-bonding interactions.
Supramolecular Chemistry and Anion Recognition
The N-ethylguanidinium cation is an exemplary functional group in supramolecular chemistry, a field focused on chemistry "beyond the molecule" that relies on non-covalent interactions like hydrogen bonding. anu.edu.au Its ability to selectively recognize and bind anions is particularly noteworthy.
The guanidinium group is a superb hydrogen-bond donor. researchgate.netresearchgate.net Its planar, trigonal geometry allows its N-H protons to act as a divergent array of donors, enabling it to form multiple, simultaneous hydrogen bonds with guest molecules, particularly those containing electronegative atoms like oxygen. nih.gov This predictable binding pattern makes it an ideal component for constructing complex, self-assembled host-guest systems.
A prominent example of this is the formation of guanidinium organosulfonate (GS) frameworks. In these systems, guanidinium cations and organosulfonate anions self-assemble into robust, two-dimensional hydrogen-bonded sheets. nih.govacs.org These sheets then stack to create three-dimensional lattices with cavities capable of encapsulating guest molecules. The guanidinium cation's ability to form a six-membered ring motif with three sulfate anions is a recurring structural theme that directs the formation of these ordered, noncentrosymmetric structures. rsc.org The N-ethylguanidinium cation can readily participate in such frameworks, with the ethyl group potentially modifying the steric and electronic properties of the resulting host system.
Table 2: Key Hydrogen Bonding Interactions of the Guanidinium Group
| Interaction Type | Description | Significance |
| Bidentate (Parallel) | Two parallel N-H···O hydrogen bonds form with bidentate anions like carboxylates, phosphates, and sulfates. nih.gov | Provides strong and geometrically specific binding, crucial for molecular recognition. |
| Network Formation | The trigonal arrangement of N-H groups facilitates the formation of extended 2D and 3D hydrogen-bonded networks. acs.orgrsc.org | Enables the construction of crystalline host frameworks (e.g., GS sheets) for encapsulating guest molecules. |
| Charge-Assisted H-Bonding | The positive charge on the guanidinium cation significantly strengthens the hydrogen bonds to anionic guests. researchgate.net | Leads to very high binding affinities for anions compared to neutral hydrogen-bond donors. |
The guanidinium cation exhibits a remarkable affinity and selectivity for oxoanions, especially sulfates and phosphates. nih.govresearchgate.net This strong interaction is central to its role in anion recognition and is a key feature in many biological systems, where the arginine side chain (which contains a guanidinium group) frequently binds to phosphate (B84403) and sulfate moieties in proteins and DNA. researchgate.net
The binding mechanism is a synergistic combination of two primary forces:
Electrostatic Attraction: The delocalized positive charge of the guanidinium cation is strongly attracted to the negative charge of the anion. nih.gov
Hydrogen Bonding: The planar arrangement of the N-H donors is geometrically complementary to the tetrahedral shape of anions like sulfate (SO₄²⁻) and phosphate (PO₄³⁻), allowing for the formation of multiple, highly stable N-H···O hydrogen bonds. nih.govacs.org
This combination allows guanidinium-based receptors to bind sulfates and phosphates with high affinity, even in competitive solvents. utexas.edu Interestingly, thermodynamic studies have revealed that the binding of sulfate anions by some guanidinium receptors is not driven by favorable enthalpic changes, as might be expected from strong electrostatic and hydrogen-bonding interactions, but is instead an entropy-driven process. nih.gov This is attributed to the release of ordered solvent molecules from both the host and the guest upon complexation, leading to a net increase in the entropy of the system.
Investigations of N Ethylguanidine Sulfate in Biochemical and Biophysical Systems Mechanistic Focus
Interactions with Biomolecular Systems
Non-Covalent Interactions with Negatively Charged Biomolecules
N-Ethylguanidine, as a derivative of guanidine (B92328), is characterized by its guanidinium (B1211019) group, which is protonated at physiological pH and carries a positive charge. This cationic nature governs its interactions with negatively charged biomolecules primarily through non-covalent forces. The planar structure and the presence of multiple hydrogen bond donors on the guanidinium group allow for specific and strong interactions with anionic functional groups commonly found in biological systems.
The primary modes of non-covalent interaction include:
Electrostatic Interactions: The positive charge of the N-ethylguanidinium cation is strongly attracted to negatively charged moieties on biomolecules, such as the phosphate (B84403) groups in nucleic acids (DNA and RNA) and phospholipids (B1166683), as well as sulfate (B86663) groups found in glycosaminoglycans and sulfated proteins. researchgate.net
Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds simultaneously. It can act as a bidentate hydrogen bond donor, forming two hydrogen bonds with a single anionic group, such as the oxygen atoms of a phosphate or sulfate group. researchgate.net This bidentate interaction significantly enhances the stability of the complex.
Theoretical studies using the Polarizable Continuum Model have been employed to analyze the complexes formed between the guanidinium cation and the nucleobases of DNA and RNA (adenine, guanine, cytosine, thymine, and uracil). nih.gov These studies, utilizing Atoms in Molecules and Natural Bond Orbital approaches, have elucidated the nature of both hydrogen-bonded and cation-π complexes. nih.gov
The table below summarizes the key non-covalent interactions of the N-ethylguanidinium group with negatively charged biomolecules.
| Type of Interaction | Interacting Group on Biomolecule | Description |
| Electrostatic Attraction | Phosphate, Sulfate | The positively charged guanidinium group is attracted to the negative charges on phosphate and sulfate moieties. researchgate.net |
| Bidentate Hydrogen Bonding | Phosphate, Sulfate | The guanidinium group forms two simultaneous hydrogen bonds with the oxygen atoms of the anionic group, enhancing binding affinity. researchgate.net |
| Cation-π Interaction | Aromatic rings of Nucleobases | The delocalized positive charge of the guanidinium group interacts favorably with the electron-rich π systems of DNA and RNA bases. nih.gov |
Mechanistic Studies of Binding to Cell Membranes
The interaction of N-Ethylguanidine sulfate with cell membranes is largely dictated by the electrostatic attraction between the cationic N-ethylguanidinium ion and the negatively charged components of the lipid bilayer. Cell membranes, particularly in bacteria and the inner leaflet of eukaryotic plasma membranes, are rich in anionic phospholipids such as phosphatidylserine (B164497) and phosphatidylglycerol.
The proposed mechanism for the binding of N-Ethylguanidine to cell membranes involves several steps:
Initial Electrostatic Adsorption: The positively charged N-ethylguanidinium ions are initially attracted to the negatively charged surface of the cell membrane. This leads to an accumulation of the compound at the membrane-water interface. nih.gov
Disruption of Lipid Packing: The binding of N-Ethylguanidine to the lipid headgroups can disrupt the ordered packing of the phospholipid molecules. This perturbation can alter the physical properties of the membrane, such as its fluidity and permeability. nih.gov
Hydrophobic Interactions and Insertion: Following the initial electrostatic interaction, the ethyl group of N-Ethylguanidine can engage in hydrophobic interactions with the acyl chains of the phospholipids. This may facilitate the partial or full insertion of the molecule into the hydrophobic core of the membrane. nih.gov This insertion can lead to further membrane disruption, potentially forming transient pores or defects in the bilayer. nih.gov
Studies on similar guanidine-containing oligomers have shown that their interaction with lipid membranes is influenced by the lipid composition. For instance, the accumulation of polyhexamethylene guanidine (PHMG) is significantly higher in anionic lipid membranes compared to zwitterionic or cationic membranes. nih.gov Furthermore, factors that affect lipid packing, such as the presence of cholesterol or lipids with single acyl chains, can modulate the extent of membrane interaction and disruption. nih.gov
The following table outlines the proposed mechanistic steps of N-Ethylguanidine binding to cell membranes.
| Stage of Interaction | Description | Key Driving Forces |
| Adsorption | Accumulation of N-ethylguanidinium ions at the membrane surface. | Electrostatic attraction between the cationic guanidinium group and anionic lipid headgroups. nih.gov |
| Disruption | Alteration of the ordered arrangement of phospholipids in the bilayer. | Ion-dipole and hydrogen bonding interactions with lipid headgroups. |
| Insertion | Penetration of the N-ethylguanidine molecule into the hydrophobic core of the membrane. | Hydrophobic interactions between the ethyl group and lipid acyl chains. nih.gov |
Modulation of Biochemical Pathways
Influence on Protein Assembly and Conformation (e.g., Septin Oligomers)
Guanidinium, the active cation in this compound, has been shown to influence the assembly and conformation of certain proteins, a notable example being the septin family of cytoskeletal proteins. Septins are GTP-binding proteins that assemble into hetero-oligomers and higher-order filaments involved in various cellular processes, including cytokinesis and membrane remodeling. elifesciences.org
In the budding yeast Saccharomyces cerevisiae, septins typically form hetero-octamers. elifesciences.org However, in mutants lacking the Cdc10 septin subunit, proper septin assembly is impaired. elifesciences.org It was discovered that guanidine hydrochloride can rescue the function of these cdc10 mutants by promoting the assembly of non-native, functional hexamers. elifesciences.org
The proposed mechanism for this effect is that the guanidinium ion can mimic the side chain of an arginine residue. biorxiv.org In some fungal species, a key arginine residue in the Cdc3 septin subunit, which is an active GTPase, plays a role in promoting the formation of Cdc3 homodimers, allowing for the assembly of hexamers that bypass the need for Cdc10. biorxiv.org In S. cerevisiae, the Cdc3 subunit lacks this GTPase activity and the corresponding arginine. biorxiv.org The guanidinium ion from an external source can occupy this site, thereby reactivating this ancient, latent assembly pathway and promoting the formation of Cdc3-Cdc3 dimers, which then assemble into hexamers. elifesciences.orgbiorxiv.org This demonstrates a direct influence of the guanidinium ion on the conformational state and assembly pathway of a protein complex.
The table below compares the septin assembly pathways in the presence and absence of guanidinium in a cdc10 mutant background.
| Condition | Septin Subunits Present | Key Interaction | Resulting Oligomer |
| No Guanidinium | Cdc3, Cdc11, Cdc12, Shs1 | Inefficient Cdc3 homodimerization | Impaired assembly, non-functional complexes |
| With Guanidinium | Cdc3, Cdc11, Cdc12, Shs1 | Guanidinium-mediated Cdc3 homodimerization | Functional Cdc11/Shs1–Cdc12–Cdc3–Cdc3–Cdc12–Cdc11/Shs1 hexamers elifesciences.org |
Mechanisms of Enzyme Inhibition (e.g., Phosphopantetheinyl Transferase PptT)
This compound serves as a key reactant in the synthesis of a class of compounds known as amidinoureas, which have been identified as potent inhibitors of the enzyme Phosphopantetheinyl Transferase PptT. nih.govresearchgate.net PptT is an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov This enzyme catalyzes the transfer of the 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A to a conserved serine residue on carrier protein domains of fatty acid synthases and polyketide synthases. nih.gov This post-translational modification is crucial for the activation of these synthases, which are involved in the biosynthesis of essential lipids and virulence factors, including mycolic acids. nih.gov
The amidinourea compound 8918 (1-[(2,6-diethylphenyl)-3-N-ethylcarbamimodoyl]urea), synthesized using 1-ethylguanidine sulfate, has been shown to inhibit PptT activity at nanomolar concentrations. nih.gov The inhibitory mechanism involves the binding of the amidinourea compound to the active site of PptT. This binding event physically blocks the access of the natural substrates, coenzyme A and the apo-carrier protein, to the catalytic site, thereby preventing the phosphopantetheinylation reaction. mdpi.com The ethylguanidine moiety of the inhibitor plays a crucial role in its binding and inhibitory activity. The inhibition of PptT disrupts essential metabolic pathways, ultimately leading to bacterial death, making PptT a promising target for new anti-tuberculosis drugs. nih.gov
The following table summarizes the key aspects of PptT inhibition by amidinoureas derived from this compound.
| Enzyme | Inhibitor Class | Precursor | Mechanism of Inhibition |
| Phosphopantetheinyl Transferase (PptT) | Amidinoureas (e.g., compound 8918) | This compound | Competitive inhibition by binding to the enzyme's active site, blocking substrate access. nih.govmdpi.com |
Studies on Small Molecule Partitioning in Biomolecular Condensates
Biomolecular condensates are non-membranous organelles formed through liquid-liquid phase separation (LLPS) of proteins and nucleic acids. These compartments play crucial roles in cellular organization and the regulation of biochemical processes by concentrating or excluding specific molecules. nih.gov The partitioning of small molecules, such as metabolites and drugs, into these condensates is critical for understanding their function and for the design of therapeutics that target these structures. condensates.comdewpointx.com
Studies have shown that the partitioning of small molecules into biomolecular condensates is governed by their physicochemical properties. nih.gov A key determinant of partitioning is the emergent hydrophobic environment within the condensate. nih.govresearchgate.net Molecules with greater hydrophobicity tend to be enriched in these condensates, while highly soluble, polar molecules may be excluded or show no preference.
While direct studies on the partitioning of this compound into specific biomolecular condensates are not extensively documented, its chemical properties allow for predictions about its behavior. As a salt, this compound is highly soluble in water and exists as charged ions. fishersci.ca The N-ethylguanidinium cation, despite the presence of a small ethyl group, is dominated by its charged, hydrophilic guanidinium headgroup.
Based on the established principles of small molecule partitioning, it is likely that this compound would not be significantly enriched in many biomolecular condensates that are characterized by a hydrophobic interior. Its high aqueous solubility and charge would favor its localization in the surrounding aqueous (dilute) phase rather than the dense, often more hydrophobic, condensate phase. However, in condensates formed primarily through electrostatic interactions (coacervates), the cationic nature of N-ethylguanidinium could lead to its enrichment if the condensate has a net negative charge. nih.gov
The table below outlines the factors that influence small molecule partitioning into biomolecular condensates and the predicted behavior of this compound.
| Physicochemical Property | Influence on Partitioning | Predicted Behavior of this compound |
| Hydrophobicity | Increased hydrophobicity generally leads to enrichment in the condensate. nih.gov | Low hydrophobicity suggests it is unlikely to be enriched in hydrophobicity-driven condensates. |
| Aqueous Solubility | High aqueous solubility favors partitioning into the dilute phase. nih.gov | High solubility in water suggests a preference for the dilute phase. fishersci.ca |
| Charge | Can lead to enrichment or exclusion depending on the net charge of the condensate. nih.gov | As a cation, it may be enriched in negatively charged condensates (coacervates). |
| Hydrogen Bonding Capacity | Can contribute to interactions within the condensate. | The guanidinium group is a strong hydrogen bond donor, which could facilitate some interaction. |
Use as a Reference or Probe in Biophysical and Spectroscopic Studies
A comprehensive review of scientific literature did not yield specific studies where this compound has been utilized as a primary reference compound or a molecular probe in biophysical and spectroscopic investigations. While the broader class of guanidinium compounds, notably guanidine hydrochloride, is extensively used as a denaturant in protein folding studies, which are often monitored by spectroscopic methods, there is a discernible lack of published research focusing on the application of this compound for these purposes.
Chemical supplier information indicates that this compound is primarily used in chemical synthesis and thermal analysis studies. The guanidinium group's interactions with biological macromolecules are of significant interest in biophysical chemistry. However, research in this area has predominantly focused on the effects of the parent compound, guanidine, and its hydrochloride salt.
Consequently, there is no available data to construct tables detailing its specific biophysical or spectroscopic properties in the context of its use as a reference or probe. Further research would be necessary to explore and establish the potential utility of this compound in these specialized applications.
Future Research Directions for N Ethylguanidine Sulfate
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The conventional synthesis of N-Ethylguanidine sulfate (B86663) often involves the reaction of ethylamine (B1201723) with guanidine (B92328) derivatives under acidic conditions or the neutralization of the N-Ethylguanidine freebase with sulfuric acid. While effective, these methods present opportunities for improvement in terms of efficiency, safety, and environmental impact. Future research should focus on developing more sustainable and innovative synthetic strategies.
Key Research Objectives:
Catalytic Routes: Investigating transition-metal or organocatalytic systems to facilitate the guanylation of ethylamine with reduced energy consumption and higher atom economy.
Flow Chemistry: Developing continuous flow processes for the synthesis of N-Ethylguanidine sulfate. This approach can offer enhanced safety, better process control, and easier scalability compared to traditional batch methods.
Green Solvents: Exploring the use of environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional organic solvents.
Enzymatic Synthesis: Investigating the potential of biocatalysts to synthesize the N-Ethylguanidine moiety with high specificity and under mild reaction conditions, representing a significant advancement in green chemistry.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Research Challenges |
| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering, substrate scope limitations |
| Flow Chemistry | Enhanced safety, improved scalability, precise control | High initial setup cost, potential for clogging |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Non-uniform heating, scalability issues |
| Mechanochemistry | Solvent-free or reduced solvent use, novel reactivity | Understanding reaction mechanisms, scalability |
Deeper Mechanistic Insights into Complex Reactivity and Decomposition Pathways
This compound is known to decompose at approximately 245°C. fishersci.ca However, the specific chemical reactions and intermediates involved in its thermal and chemical degradation are not fully elucidated. A thorough understanding of these pathways is critical for ensuring its stability, handling, and for predicting potential incompatibilities. Future studies analogous to the detailed quantum chemistry investigations of guanidinium (B1211019) nitrate (B79036) decomposition could provide profound insights. jes.or.jp
Areas for Investigation:
Thermal Decomposition Analysis: Employing techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the gaseous products evolved during thermal decomposition.
Isotopic Labeling Studies: Using isotopically labeled this compound (e.g., with ¹³C or ¹⁵N) to trace the fragmentation pathways of the guanidinium core and the ethyl group during decomposition.
Kinetic Studies: Performing kinetic analyses under various conditions (temperature, pressure, atmosphere) to determine the activation energies and reaction orders of the decomposition processes. This can help in creating predictive models for the compound's shelf-life and thermal stability.
Advanced Spectroscopic Characterization Techniques
While standard analytical methods are used to confirm the purity of this compound, advanced spectroscopic techniques can provide a much deeper understanding of its structural and electronic properties in both solid and solution states.
Proposed Advanced Techniques:
Solid-State NMR (ssNMR): To probe the local chemical environments of the carbon and nitrogen atoms within the crystal lattice, providing insights into polymorphism, crystal packing, and intermolecular interactions like hydrogen bonding.
Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and meticulously map its decomposition and reactivity patterns.
In-Situ Spectroscopy: Utilizing in-situ Raman or IR spectroscopy to monitor the synthesis or decomposition of this compound in real-time, allowing for the direct observation of reaction intermediates and transition states.
Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure would definitively determine bond lengths, bond angles, and the three-dimensional arrangement of the ions, providing a foundational dataset for computational models.
| Technique | Information Gained | Research Goal |
| Solid-State NMR | Crystal packing, polymorphism, intermolecular interactions | Understanding solid-state properties and stability |
| Tandem MS (MS/MS) | Fragmentation patterns, structural elucidation of ions | Mapping reactivity and decomposition pathways |
| In-Situ IR/Raman | Real-time monitoring of functional group changes | Elucidating reaction mechanisms and kinetics |
| X-ray Diffraction | Precise 3D structure, bond lengths, and angles | Providing benchmark data for computational studies |
Development of Tailored Applications in Materials Science and Catalysis
Current applications for this compound are primarily as a chemical intermediate, for instance, in the synthesis of 3-Ethyl-6-methyl-isocytosines. fishersci.cafishersci.comfishersci.ca However, the inherent properties of the N-ethylguanidinium cation—strong basicity, extensive hydrogen-bonding capability, and positive charge—make it an attractive candidate for broader applications in materials science and catalysis.
Future Application Frontiers:
Organocatalysis: The strong basicity and hydrogen-bond donating ability of the guanidinium group could be harnessed for its use as an organocatalyst in various organic transformations, such as Michael additions or Henry reactions.
Supramolecular Chemistry: The planar, charged guanidinium headgroup is an excellent building block for creating complex, self-assembled structures through hydrogen bonding and electrostatic interactions. Research could explore its use in forming gels, liquid crystals, or functional co-crystals.
Component in Ionic Liquids: By pairing the N-ethylguanidinium cation with different anions, novel ionic liquids could be synthesized. Research would focus on characterizing their physicochemical properties (e.g., melting point, viscosity, conductivity) and exploring their use as solvents or electrolytes.
Comprehensive Computational Modeling and Predictive Studies
Computational chemistry offers a powerful, cost-effective way to predict the properties and reactivity of this compound, guiding experimental efforts. Building on existing methodologies like Density Functional Theory (DFT) for guanidine derivatives, future research can develop highly accurate models specific to this compound.
Modeling and Simulation Goals:
Reactivity Prediction: Using DFT to model reaction mechanisms, predict activation barriers, and understand the role of the ethyl group in modifying the reactivity of the guanidinium core.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra to aid in the interpretation of experimental data and confirm structural assignments.
Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in solution to understand its solvation dynamics, ion-pairing behavior, and interactions with other solutes.
Crystal Structure Prediction: Employing computational algorithms to predict possible crystal polymorphs and their relative stabilities, which is crucial for controlling the solid-state properties of the material.
Expanded Investigation into Fundamental Biochemical and Biophysical Interactions
The guanidinium group is a key functional moiety in biology, most notably in the side chain of the amino acid arginine, where it plays a critical role in protein structure and function through salt bridge formation and hydrogen bonding. N-Ethylguanidine itself is recognized for its biological activities. Investigating the interactions of this compound at a fundamental biochemical and biophysical level could uncover new potential applications.
Research Avenues:
Protein and Nucleic Acid Binding: Quantifying the binding affinity and thermodynamics of the N-ethylguanidinium cation with specific biological targets, such as phosphate-rich nucleic acids or the active sites of enzymes, using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Membrane Interactions: Studying how the N-ethylguanidinium cation interacts with and potentially transports across lipid bilayers, which is relevant for understanding its bioactivity and potential as a molecular transporter.
Enzyme Inhibition Studies: Exploring its role as a potential inhibitor for enzymes that recognize arginine or similar guanidinium-containing substrates.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing N-Ethylguanidine sulfate, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves the ethylation of guanidine using ethylating agents (e.g., ethyl halides) under controlled conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature : Optimal yields are achieved at 60–80°C, avoiding decomposition.
- Molar ratios : A 2:1 molar ratio of guanidine to ethylating agent ensures complete substitution.
Post-reaction, the product is precipitated as the sulfate salt via acidification with sulfuric acid. Reported yields range from 65% to 85%, depending on purity of precursors and reaction time .
Q. What are the solubility characteristics and storage recommendations for this compound in laboratory settings?
- Methodological Answer :
- Solubility : Highly soluble in water (>100 mg/mL at 25°C), with limited solubility in organic solvents like ethanol or acetone.
- Storage : Store in airtight containers at 4°C to mitigate hygroscopicity. Avoid exposure to moisture, strong oxidizers, and high temperatures (>30°C) to prevent decomposition .
Q. What safety protocols are critical when handling this compound, especially considering its hygroscopic nature?
- Methodological Answer :
- Use PPE (gloves, goggles) to prevent skin/eye irritation (H315, H319).
- Conduct reactions in a fume hood to avoid inhalation of dust (H335).
- Store in desiccators with silica gel to counter hygroscopicity. Emergency protocols include rinsing exposed areas with water for 15 minutes and consulting SDS documentation .
Advanced Research Questions
Q. How does this compound interact with enzyme systems, and what experimental approaches are used to study these interactions?
- Methodological Answer : Its structural similarity to arginine allows it to act as a competitive inhibitor in nitric oxide synthase (NOS) pathways. Experimental strategies include:
- Kinetic assays : Monitor enzyme activity via UV-Vis spectroscopy (e.g., NADPH oxidation at 340 nm).
- Isothermal titration calorimetry (ITC) : Quantify binding affinities (reported Kd values: 10–50 µM).
- Radical trapping studies : Use electron paramagnetic resonance (EPR) to detect guanidine-derived radical intermediates in redox-active enzymes .
Q. How can researchers resolve discrepancies in reported reaction mechanisms involving this compound as a reactant?
- Methodological Answer : Contradictions in mechanisms (e.g., nucleophilic substitution vs. radical pathways) can be addressed via:
- Isotopic labeling : Use ¹⁵N-labeled guanidine to track nitrogen migration in reaction products.
- Computational modeling : DFT calculations (B3LYP/6-31G*) to compare energy barriers of proposed pathways.
- In-situ spectroscopy : Real-time FTIR or Raman monitoring to identify transient intermediates .
Q. What are the challenges in characterizing the thermal decomposition of this compound, and how can differential scanning calorimetry (DSC) be optimized?
- Methodological Answer : Decomposition occurs at ~245°C, but overlapping endothermic events (e.g., dehydration and sulfate degradation) complicate analysis. Optimization strategies:
- Controlled heating rates : 5°C/min to resolve overlapping peaks.
- Coupling with TGA-MS : Correlate mass loss with evolved gases (e.g., NH₃, SO₂).
- Baseline correction : Use empty crucible references to subtract instrumental noise .
Q. How does the ethyl substitution in this compound influence its reactivity compared to other guanidine derivatives?
- Methodological Answer : The ethyl group enhances steric hindrance, reducing nucleophilicity by 30–40% compared to unsubstituted guanidine. Comparative studies using:
- Hammett plots : Quantify electronic effects (σₚ values: -0.15 for ethyl vs. -0.57 for methyl).
- X-ray crystallography : Resolve structural distortions in coordination complexes (e.g., bond angles <110° in ethylguanidine-metal adducts).
- Solubility tests : Ethyl derivatives show lower aqueous solubility than methyl analogs due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
